molecular formula C9H8BrNO4 B1374922 (4-Bromo-2-carbamoyl-phenoxy)acetic acid CAS No. 1373519-38-0

(4-Bromo-2-carbamoyl-phenoxy)acetic acid

Cat. No. B1374922
M. Wt: 274.07 g/mol
InChI Key: HXYYLXKSSIEFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-carbamoyl-phenoxy)acetic acid” is an organic compound that belongs to the group of phenoxyacetic acids. It has a molecular formula of C9H8BrNO4 and a molecular weight of 274.07 .

Scientific Research Applications

Medicinal Chemistry

Phenoxy derivatives, including “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, are often used in medicinal chemistry . They are synthesized and studied for their potential pharmacological activities .

Method of Application

The methods of application often involve chemical techniques and computational chemistry applications to study the utilization of these compounds and their biological effects .

Results or Outcomes

The goal of these studies is to design and develop new pharmaceutical compounds. The research can lead to the synthesis of new pharmaceuticals or improvements in the processes by which existing pharmaceuticals are made .

Synthesis of Biaryl Intermediates

While not specific to “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, bromo-fluorobenzoic acids are used in the synthesis of biaryl intermediates .

Method of Application

This involves palladium-mediated coupling with various aryl boronic acids .

Results or Outcomes

The outcome of this process is the creation of biaryl intermediates, which are important in various areas of chemistry .

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, are being investigated for their potential as therapeutic candidates .

Method of Application

This involves the synthesis of these compounds and studying their pharmacological activities using various chemical techniques and computational chemistry applications .

Results or Outcomes

The goal is to design and develop new pharmaceutical compounds that are safe and effective in enhancing life quality .

Proteomics Research

“(4-Bromo-2-carbamoyl-phenoxy)acetic acid” is used in proteomics research .

Method of Application

The specific methods of application in proteomics research can vary widely, but often involve the use of this compound in various biochemical assays .

Results or Outcomes

The outcomes of this research can contribute to our understanding of protein structures and functions, which can have implications in various fields, including medicine and biology .

Synthesis of Amino Acids

Alpha-bromo carboxylic acids, which could potentially include “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, can be used in the synthesis of amino acids .

Method of Application

This involves the reaction of alpha-bromo carboxylic acids with an excess of ammonia .

Results or Outcomes

The outcome of this process is the creation of alpha-aminated carboxylic acids, which provides a possible route to amino acids .

Synthesis of New Derivatives

Phenoxy acetamide and its derivatives, including “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, are being investigated for their potential as therapeutic candidates .

Method of Application

This involves the synthesis of these compounds and studying their pharmacological activities using various chemical techniques and computational chemistry applications .

Results or Outcomes

The goal is to design and develop new pharmaceutical compounds that are safe and effective in enhancing life quality .

Synthesis of Hydrazones

“(4-Bromo-2-carbamoyl-phenoxy)acetic acid” and its derivatives can be used in the synthesis of hydrazones .

Method of Application

This involves the reaction of alpha-bromo carboxylic acids with hydrazine .

Results or Outcomes

The outcome of this process is the creation of hydrazones, which are important in various areas of chemistry .

Benzylic Oxidations and Reductions

Although not specific to “(4-Bromo-2-carbamoyl-phenoxy)acetic acid”, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Method of Application

This involves the reaction of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .

Results or Outcomes

The outcome of this process is the susceptibility of alkyl side-chains to oxidative .

properties

IUPAC Name

2-(4-bromo-2-carbamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(12)13)6(3-5)9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYYLXKSSIEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-carbamoyl-phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-carbamoyl-phenoxy)acetic acid

Citations

For This Compound
2
Citations
IMC Ienaşcu, IM Popescu, MN ŞTEFĂNUŢ… - Rev. Roum …, 2015 - researchgate.net
The consequence of an improper and excessive use of antibiotics, among other reasons, consists in the appearance of pathogenic bacterial strains that are extremely resistant to most …
Number of citations: 4 www.researchgate.net
IMC Ienaşcu, MN Ştefânuţ, C Tänasie… - 2015 E-Health and …, 2015 - ieeexplore.ieee.org
Salicylamides, as well as O-substituted salicylamide, are classes of compounds with a broad spectrum of biological activity. The goal of this research was to evaluate the antioxidant …
Number of citations: 0 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.